11alpha-carba-9alpha,11beta-thia-Txa2
Description
11α-Carba-9α,11β-thia-TXA2 is a synthetic thromboxane A2 (TXA2) analog engineered to modulate thromboxane receptor (TP receptor) activity while addressing the inherent instability of native TXA2. TXA2 is a potent mediator of platelet aggregation, vasoconstriction, and smooth muscle proliferation, but its rapid hydrolysis (t½ ~30 seconds) limits its therapeutic utility . This analog replaces the oxygen atom in the oxane ring with sulfur (thia substitution) and incorporates a carbocyclic structure (carba modification) to enhance metabolic stability and receptor binding specificity.
Properties
Molecular Formula |
C21H34O3S |
|---|---|
Molecular Weight |
366.6 g/mol |
IUPAC Name |
(Z)-7-[(1S,2R,3R,5S)-3-[(E,3R)-3-hydroxyoct-1-enyl]-6-thiabicyclo[3.1.1]heptan-2-yl]hept-5-enoic acid |
InChI |
InChI=1S/C21H34O3S/c1-2-3-6-9-17(22)13-12-16-14-18-15-20(25-18)19(16)10-7-4-5-8-11-21(23)24/h4,7,12-13,16-20,22H,2-3,5-6,8-11,14-15H2,1H3,(H,23,24)/b7-4-,13-12+/t16-,17+,18-,19+,20-/m0/s1 |
InChI Key |
OVGWMUWIRHGGJP-WVDJAODQSA-N |
Isomeric SMILES |
CCCCC[C@H](/C=C/[C@H]1C[C@H]2C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)S2)O |
Canonical SMILES |
CCCCCC(C=CC1CC2CC(C1CC=CCCCC(=O)O)S2)O |
Synonyms |
9,11-epithio-11,12-methano-TxA2 9,11-epithio-11,12-methanothromboxane A2 ONO 11113 ONO-11113 STA 2 STA-2 STA2 STxA2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: STA2 can be synthesized through a series of organic reactions involving the formation of a bicyclic structure with a thiol group. The synthesis typically involves the following steps:
- Formation of the bicyclic core structure.
- Introduction of the thiol group.
- Functionalization of the side chains to achieve the desired chemical properties.
Industrial Production Methods: Industrial production of STA2 involves large-scale organic synthesis techniques, often utilizing automated reactors and precise control of reaction conditions to ensure high yield and purity. The process may include:
- Use of high-purity starting materials.
- Optimization of reaction conditions such as temperature, pressure, and pH.
- Purification steps including crystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: STA2 undergoes various chemical reactions, including:
Oxidation: STA2 can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert STA2 to its corresponding thiol derivatives.
Substitution: STA2 can participate in substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under appropriate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
STA2 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study ligand-receptor interactions and to develop new synthetic methodologies.
Biology: Employed in studies of cellular signaling pathways involving thromboxane receptors.
Medicine: Investigated for its potential therapeutic effects in conditions related to platelet aggregation and vascular function.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
STA2 exerts its effects by binding to thromboxane receptors, specifically the TP receptor. This binding activates intracellular signaling pathways that lead to various physiological responses such as platelet aggregation and vasoconstriction. The molecular targets include G-protein coupled receptors and downstream signaling molecules like phospholipase C and protein kinase C .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues of TXA2
The table below summarizes key structural and functional differences between 11α-carba-9α,11β-thia-TXA2 and related compounds:
| Compound | Structural Modifications | Target Receptor | Biological Activity | Metabolic Stability |
|---|---|---|---|---|
| Native TXA2 | Oxane ring with oxygen atoms | TP receptor | Platelet aggregation, vasoconstriction | Extremely low (t½ ~30 sec) |
| Carbacyclin | Carbocyclic ring replaces oxane | IP receptor | Antiplatelet, vasodilation | Moderate (t½ ~5 min) |
| 9α,11β-PGF2 | Stereochemical inversion at C9/C11 | CRTH2 receptor | Chemoattractant for Th2 cells, eosinophils | Stable in vivo |
| 11α-Carba-9α,11β-Thia-TXA2 | Carba + thia substitutions in oxane | TP receptor | Enhanced platelet aggregation inhibition | High (t½ >10 min) |
Key Observations :
- Receptor Specificity : Unlike 9α,11β-PGF2 (a CRTH2 agonist linked to allergic inflammation ), 11α-carba-9α,11β-thia-TXA2 retains TP receptor affinity but with reduced off-target effects due to thia substitution.
- Metabolic Stability : The carbocyclic and thia modifications confer resistance to enzymatic degradation, contrasting sharply with native TXA2’s rapid hydrolysis.
- Functional Divergence: Carbacyclin, another carbocyclic analog, activates the IP receptor (prostacyclin receptor) to oppose TXA2’s effects, highlighting the critical role of structural tweaks in receptor selectivity.
Functional Comparison with Prostaglandin Analogs
9α,11β-PGF2 and PGF2α, both CRTH2 agonists, share stereochemical similarities with 11α-carba-9α,11β-thia-TXA2 but differ in receptor activation pathways. For instance:
- 9α,11β-PGF2: Produced during allergen challenge, it drives eosinophil migration via CRTH2, a mechanism distinct from TXA2’s platelet activation .
- 11α-Carba-9α,11β-Thia-TXA2 : Despite structural parallels, it lacks CRTH2 affinity, instead suppressing TP receptor-mediated vasoconstriction.
Research Findings and Pharmacological Implications
- In Vitro Studies : 11α-carba-9α,11β-thia-TXA2 demonstrates 10-fold greater stability than native TXA2 in human plasma, attributed to thia substitution shielding the molecule from β-oxidation .
- Receptor Binding : Competitive binding assays reveal a Ki of 2.3 nM for TP receptors, comparable to TXA2 (Ki 1.8 nM), but with reduced cross-reactivity to EP3 receptors (<10% activity at 100 nM) .
- Therapeutic Potential: Preclinical models suggest efficacy in thrombotic disorders without inducing bronchoconstriction, a common side effect of non-selective TP agonists.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
